molecular formula C21H26N4O3 B7542530 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide

4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide

Cat. No. B7542530
M. Wt: 382.5 g/mol
InChI Key: RKHNOKILLKZTIM-UHFFFAOYSA-N
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Description

4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide, also known as MPCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPCC belongs to the class of benzamide derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide is not fully understood. However, it has been suggested that it may act by modulating the activity of various neurotransmitters and receptors in the brain. This compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its anti-addictive effects. Additionally, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein involved in the growth and survival of neurons. This compound has also been shown to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, this compound has been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has several advantages for use in lab experiments. It is a stable compound and can be easily synthesized in large quantities. Additionally, this compound has been shown to have low toxicity and is well-tolerated in animal models. However, there are also some limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, this compound has not been extensively studied in humans, which may limit its potential clinical applications.

Future Directions

There are several future directions for research on 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide. One area of interest is its potential use in treating drug addiction and withdrawal symptoms. Further studies are needed to determine the optimal dosage and treatment duration for this compound in this context. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Future studies should investigate the long-term effects of this compound on cognitive function and neuronal survival. Additionally, more research is needed to understand the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects.

Synthesis Methods

The synthesis of 4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide involves the reaction of 4-aminomethylbenzoic acid with 1-(2-methoxyphenyl)piperidin-4-ylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with trifluoroacetic acid (TFA) to obtain this compound as a white solid.

Scientific Research Applications

4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been investigated for its neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been studied for its potential use in treating drug addiction and withdrawal symptoms.

properties

IUPAC Name

4-[[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-28-19-5-3-2-4-18(19)25-12-10-17(11-13-25)24-21(27)23-14-15-6-8-16(9-7-15)20(22)26/h2-9,17H,10-14H2,1H3,(H2,22,26)(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKHNOKILLKZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(CC2)NC(=O)NCC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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